N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide
Description
The compound N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidinone core. This scaffold is commonly associated with kinase inhibition and anticancer activity due to its structural mimicry of ATP-binding sites. Key features include:
Properties
IUPAC Name |
N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-13-4-2-3-5-15(13)11-23-12-21-17-16(19(23)26)10-22-24(17)9-8-20-18(25)14-6-7-14/h2-5,10,12,14H,6-9,11H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQYOXOWEWNVJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar indole derivatives have been found to bind with high affinity to multiple receptors , suggesting a broad-spectrum biological activity.
Mode of Action
It is known that similar compounds interact with their targets, leading to a variety of biological activities .
Biochemical Pathways
Indole derivatives, which share a similar structure, are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been found to exhibit a range of biological activities .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Biological Activity
N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Anticancer Properties
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer activity. For instance, studies have shown that these compounds can inhibit specific kinases involved in cancer cell proliferation. The mechanism often involves the selective inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
A notable study demonstrated that derivatives of this compound exhibited potent activity against non-small cell lung cancer (NSCLC) by targeting the epidermal growth factor receptor (EGFR) signaling pathways .
Anticonvulsant Activity
In addition to anticancer effects, this compound has been investigated for its anticonvulsant properties. Preclinical trials indicated that this compound could significantly reduce seizure activity in animal models by modulating neurotransmitter systems involved in excitability and inhibition in the central nervous system .
The biological activity of this compound primarily arises from its ability to interact with specific biological targets:
- Kinase Inhibition : The compound acts as a potent inhibitor of CDKs, which are essential for cell cycle progression. This inhibition leads to cell cycle arrest and subsequently apoptosis in cancer cells.
- Neurotransmitter Modulation : In models of epilepsy, the compound appears to influence GABAergic and glutamatergic neurotransmission, contributing to its anticonvulsant effects.
Data Table: Summary of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of CDKs and EGFR signaling | |
| Anticonvulsant | Modulation of GABAergic and glutamatergic systems |
Case Studies
- Anticancer Efficacy : In a study involving human lung cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability compared to control groups. IC50 values were reported in the low micromolar range, indicating high potency .
- Seizure Models : In animal models induced with seizures via pentylenetetrazol (PTZ), administration of the compound demonstrated a marked decrease in seizure frequency and duration, suggesting its potential as an effective anticonvulsant agent .
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that modifications in the side chains of these compounds can enhance their efficacy against tumor cells, indicating a structure-activity relationship (SAR) that merits further investigation .
1.2 Anti-inflammatory Properties
Molecular docking studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The inhibition of 5-LOX could lead to reduced production of leukotrienes, which are mediators of inflammation and play a role in conditions such as asthma and arthritis .
Several case studies have been documented regarding the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of various pyrazolo[3,4-d]pyrimidine derivatives on human lung cancer cells (NCI-H460). The results indicated significant growth inhibition with IC50 values ranging from 2 to 10 µM depending on the specific derivative used .
Case Study 2: Inhibition of Inflammation
Another study focused on the anti-inflammatory potential of these compounds through in vivo models of arthritis. The results showed a marked reduction in inflammatory markers in treated groups compared to controls, supporting the hypothesis that these compounds can modulate inflammatory responses effectively .
Comparison with Similar Compounds
Structural Analogues and Modifications
The following table summarizes key structural analogs and their differentiating features:
Key Observations:
Halogen Effects : The 3-chloro substituent in the cyclopentane analog () increases molecular weight and lipophilicity, which could improve membrane permeability but reduce solubility .
Carboxamide Ring Size : Cyclopropane (target) vs. cyclopentane () affects conformational rigidity. Cyclopropane’s smaller size may favor entropic gains during target binding .
Pharmacological and Biochemical Implications
A. Kinase Inhibition Potential
- The pyrazolo[3,4-d]pyrimidinone core is a known ATP-competitive kinase inhibitor scaffold. Substitutions at the benzyl position modulate selectivity; for example: 2-methylbenzyl: May favor kinases with hydrophobic pockets near the ATP-binding site. 4-methylbenzyl: Could reduce steric hindrance, improving affinity for kinases with larger active sites .
- The chromen-containing analog () demonstrates expanded polycyclic systems, which are linked to topoisomerase inhibition rather than kinase activity .
B. Metabolic Stability
- Cyclopropane vs. Cyclopentane : Cyclopropane’s strain energy may increase susceptibility to oxidative metabolism compared to cyclopentane, which is more stable .
- Chlorine Substituents : The 3-chloro group () could slow hepatic clearance due to increased molecular weight and electron-withdrawing effects .
Preparation Methods
Hydrolysis to Carboxamide
Compound 2 undergoes partial hydrolysis using alcoholic sodium hydroxide (NaOH) to yield 5-amino-1-phenyl-1H-pyrazole-4-carboxamide (3 ). Optimal conditions involve refluxing in ethanol with 2 M NaOH for 6–8 hours, achieving >90% conversion.
Cyclization with Urea
Fusion of 3 with urea at 180°C for 3 hours produces 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione (4 ). The reaction proceeds via nucleophilic attack of the carboxamide oxygen on the urea carbonyl, followed by elimination of ammonia.
Dichlorination
Treatment of 4 with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) in refluxing conditions (110°C, 4 hours) yields 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (5 ). Excess POCl₃ acts as both solvent and chlorinating agent.
| Step | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| 1.1 | NaOH (2 M), EtOH, reflux | 3 | 92 |
| 1.2 | Urea, 180°C, 3 h | 4 | 85 |
| 1.3 | POCl₃/PCl₅, 110°C, 4 h | 5 | 78 |
Introduction of the 2-Methylbenzyl Group
The 2-methylbenzyl moiety is installed at position 5 of the pyrazolo[3,4-d]pyrimidine core via nucleophilic aromatic substitution (NAS).
Alkylation with 2-Methylbenzyl Chloride
Compound 5 reacts with 2-methylbenzyl chloride in the presence of anhydrous potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours. The reaction is monitored by thin-layer chromatography (TLC) until completion, yielding 5-(2-methylbenzyl)-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (6 ).
Mechanistic Insight : The electron-deficient pyrimidine ring facilitates NAS, with the 2-methylbenzyl group preferentially occupying the less hindered position 5.
Installation of the Ethylamine Linker
The ethylamine spacer at position 1 is introduced through a two-step sequence involving hydrazine substitution and reductive amination.
Hydrazine Substitution
Stirring 6 with excess hydrazine hydrate (NH₂NH₂·H₂O) in ethanol at 60°C for 6 hours replaces the 4-chloro group with hydrazine, forming 4-hydrazinyl-5-(2-methylbenzyl)-6-chloro-1H-pyrazolo[3,4-d]pyrimidine (7 ).
Reductive Amination
Compound 7 undergoes reductive amination with acetaldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5 (adjusted with acetic acid). This yields N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)amine (8 ).
| Reaction | Conditions | Yield (%) |
|---|---|---|
| Hydrazine substitution | NH₂NH₂·H₂O, EtOH, 60°C, 6 h | 88 |
| Reductive amination | NaBH₃CN, MeOH, pH 5, 24 h | 75 |
Coupling with Cyclopropanecarboxamide
The final step involves amide bond formation between the ethylamine linker and cyclopropanecarboxylic acid.
Activation of Cyclopropanecarboxylic Acid
Cyclopropanecarboxylic acid is activated using thionyl chloride (SOCl₂) to form cyclopropanecarbonyl chloride. The reaction is conducted in dichloromethane (DCM) at 0°C to room temperature for 2 hours.
Amide Coupling
Compound 8 is treated with cyclopropanecarbonyl chloride in the presence of triethylamine (TEA) as a base. The reaction proceeds in DCM at 0°C for 1 hour, followed by stirring at room temperature for 12 hours. Purification via silica gel chromatography yields the target compound (1 ) with >95% purity.
Critical Parameters :
- Stoichiometric TEA (1.2 equiv) ensures complete neutralization of HCl byproduct.
- Low temperature (0°C) minimizes side reactions during acyl chloride addition.
Purification and Characterization
Final purification is achieved using preparative high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase. Key characterization data include:
- ¹H NMR (400 MHz, CDCl₃): δ 7.20–7.15 (m, 4H, Ar-H), 4.89 (s, 2H, CH₂), 3.65 (q, 2H, J = 6.0 Hz, NHCH₂), 1.45 (m, 1H, cyclopropane-H), 1.02–0.85 (m, 4H, cyclopropane-CH₂).
- HRMS : m/z calculated for C₂₀H₂₂N₅O₂ [M+H]⁺: 376.1765; found: 376.1768.
Challenges and Optimization Opportunities
- Regioselectivity in Alkylation : Competing substitution at position 6 can occur during 2-methylbenzyl installation. Using bulky bases like 1,8-diazabicycloundec-7-ene (DBU) improves position 5 selectivity.
- Hydrazine Stability : Intermediate 7 is hygroscopic; anhydrous conditions during reductive amination are critical.
- Acyl Chloride Reactivity : In situ generation of cyclopropanecarbonyl chloride minimizes decomposition risks.
Q & A
Q. What are the key synthetic pathways for synthesizing N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide, and what critical parameters influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions starting with pyrazole and pyrimidine precursors. Key steps include:
- Cyclization : Formation of the pyrazolo[3,4-d]pyrimidine core under reflux conditions using solvents like ethanol or DMF.
- Substitution : Introduction of the 2-methylbenzyl group via nucleophilic substitution (e.g., using NaH as a base).
- Amide Coupling : Reaction of the intermediate with cyclopropanecarboxamide using coupling agents like EDCI/HOBt.
Q. Critical Parameters :
- Temperature : Excess heat may degrade sensitive intermediates (e.g., during cyclization).
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates for substitution steps.
- Catalyst Selection : Bases like triethylamine improve amide bond formation efficiency.
Characterization via H/C NMR and HPLC ensures structural fidelity and purity (>95%) .
Q. How is the purity and structural integrity of this compound validated in experimental settings?
Methodological Answer:
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column; mobile phase gradients of acetonitrile/water (0.1% TFA) resolve impurities.
- Spectroscopy : H NMR (DMSO-d₆, 400 MHz) confirms proton environments (e.g., cyclopropane-CH₂ at δ 1.2–1.5 ppm).
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 407.18).
- Elemental Analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values (±0.3%) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict biological activity of this compound?
Methodological Answer:
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states to identify energetically favorable pathways, reducing trial-and-error experimentation.
- Molecular Docking : Software like AutoDock Vina predicts binding affinities to targets (e.g., kinases) by simulating interactions between the compound’s pyrazolo-pyrimidine core and active sites.
- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP = 2.8 suggests moderate lipophilicity for blood-brain barrier penetration).
These methods prioritize synthesis routes and biological targets for experimental validation .
Q. How should researchers address discrepancies in reported biological activity data across studies (e.g., IC₅₀ variations in kinase inhibition assays)?
Methodological Answer:
- Experimental Variables : Control for cell line specificity (e.g., HeLa vs. MCF-7), assay conditions (ATP concentration in kinase assays), and compound solubility (use DMSO stocks ≤0.1% v/v).
- Statistical Analysis : Apply ANOVA to compare datasets; outliers may arise from differences in incubation time or temperature.
- Meta-Analysis : Pool data from PubChem and peer-reviewed studies to identify trends. For example, substituents on the benzyl group (e.g., 2-methyl vs. 4-chloro) correlate with potency shifts .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound’s derivatives?
Methodological Answer:
- Core Modifications : Synthesize analogs with substituents at the pyrimidine-4-oxo position (e.g., methyl vs. trifluoromethyl) to assess steric/electronic effects.
- Bioisosteric Replacement : Replace the cyclopropane moiety with bicyclo[2.2.1] groups to evaluate conformational rigidity.
- Data Tables :
| Derivative | R-Group (Position) | IC₅₀ (Kinase X, nM) | LogP |
|---|---|---|---|
| 1 | 2-methylbenzyl | 12.3 ± 1.2 | 2.8 |
| 2 | 4-chlorophenyl | 8.9 ± 0.9 | 3.1 |
Correlate trends using regression models to prioritize lead compounds .
Q. What experimental designs are recommended for assessing in vitro toxicity while minimizing resource expenditure?
Methodological Answer:
- Tiered Screening :
- Preliminary Assays : MTT assays on HEK293 (normal cells) to determine LC₅₀.
- Mechanistic Studies : Flow cytometry for apoptosis/necrosis profiling.
- High-Content Imaging : Quantify mitochondrial membrane potential (JC-1 dye) and ROS production.
- Statistical Design : Use factorial DOE (Design of Experiments) to test multiple concentrations and exposure times in parallel, reducing replicates by 40% .
Q. How can researchers resolve challenges in scaling up synthesis from milligram to gram quantities?
Methodological Answer:
- Process Optimization :
- Replace batch reactors with continuous flow systems for cyclization steps (improves heat transfer).
- Use immobilized catalysts (e.g., Pd/C on silica) for easy recovery.
- Purification : Switch from column chromatography to recrystallization (solvent: ethyl acetate/hexane) for cost-effective scale-up.
- Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time HPLC monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
